Tetrafluorophthalic anhydride

Overview

Description

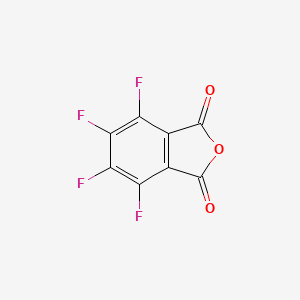

Tetrafluorophthalic anhydride, also known as 3,4,5,6-tetrafluorophthalic anhydride or 4,5,6,7-tetrafluoro-1,3-isobenzofurandione, is a chemical compound with the molecular formula C8F4O3 and a molecular weight of 220.08 g/mol . It is a light grayish to beige powder that is sensitive to moisture . This compound is primarily used in the synthesis of various fluorinated compounds and polymers due to its unique chemical properties.

Preparation Methods

Tetrafluorophthalic anhydride can be synthesized through several methods:

Dehydration of Tetrafluorophthalic Acid: This method involves the dehydration of tetrafluorophthalic acid in the presence of an acid catalyst.

Azeotropic Dehydration: Tetrafluorophthalic acid can also be dehydrated azeotropically in xylene.

Fluorination of Tetrachlorophthalic Anhydride: This process involves chlorinating tetrachlorophthalic anhydride to obtain hexachloro-isobenzofuranone, which is then fluorinated to produce this compound.

Chemical Reactions Analysis

Cyclocondensation Reactions with Amines

TFPA readily undergoes cyclocondensation with amines to form fluorinated isoindole derivatives. Reaction conditions and outcomes vary significantly with solvent choice:

Mechanistic Insight : The electron-withdrawing fluorine atoms enhance the electrophilicity of the anhydride, accelerating nucleophilic attack by amines. In acetic acid, cyclization dominates, while DMF induces decarboxylation to form tetrafluorobenzamides .

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms in TFPA participate in NAS under basic conditions:

Example Reaction :

4,5,6,7-Tetrafluorophthalic anhydride + Hydroxide ions → 3,4,6-Trifluorophthalic acid

Conditions :

-

Alkaline medium (pH 11–14) with NaOH/KOH

-

(DMSO-d₆): δ = -113.4 ppm (F-6, ddd,

= 9.7 Hz,

= 6.9 Hz,

= 15.2 Hz)

Polymerization Reactions

TFPA serves as a monomer in fluorinated polyester synthesis:

Ring-Opening Copolymerization :

Degradation Analysis :

-

Pathway 1 (Meta-attack): ΔG‡ = 54.8 kJ/mol, exergonic (-40.3 kJ/mol)

-

Pathway 2 (Para-attack): ΔG‡ = 47.6 kJ/mol, exergonic (-63.0 kJ/mol)

Dehydration to Anhydride

TFPA can be regenerated from tetrafluorophthalic acid via:

Side Reactions and Limitations

Scientific Research Applications

Tetrafluorophthalic anhydride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various fluorinated compounds and polymers.

Biology: Employed in the modification of biomolecules to enhance their stability and activity.

Medicine: Utilized in the development of fluorinated pharmaceuticals with improved pharmacokinetic properties.

Industry: Applied in the production of high-performance materials such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of tetrafluorophthalic anhydride involves its ability to react with nucleophiles, such as amines and alcohols, to form stable derivatives. These reactions typically proceed through the formation of an intermediate tetrafluorophthalic acid, which then undergoes further reactions to yield the desired products . The molecular targets and pathways involved in these reactions are primarily related to the nucleophilic attack on the anhydride functional group .

Comparison with Similar Compounds

Tetrafluorophthalic anhydride can be compared with other similar compounds, such as:

Tetrachlorophthalic Anhydride: Similar in structure but contains chlorine atoms instead of fluorine.

4-Fluorophthalic Anhydride: Contains only one fluorine atom, making it less reactive compared to this compound.

3,6-Difluorophthalic Anhydride: Contains two fluorine atoms, offering intermediate reactivity.

This compound is unique due to its high fluorine content, which imparts increased thermal stability, hydrophobicity, and chemical resistance compared to its analogs .

Biological Activity

Tetrafluorophthalic anhydride (TFPA) is a compound of significant interest in medicinal chemistry due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFPA, focusing on its synthesis, structural characteristics, and various biological effects as reported in recent studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 220.08 g/mol. The compound is characterized by four fluorine atoms attached to a phthalic anhydride structure, which enhances its reactivity and bioactivity compared to its non-fluorinated counterparts. The presence of fluorine atoms often leads to improved pharmacokinetic properties, such as increased lipophilicity and metabolic stability.

Synthesis

TFPA can be synthesized through various methods, including acylation reactions involving primary amines. The synthesis typically results in derivatives that exhibit distinct biological activities. For example, a study synthesized several derivatives from TFPA, which were subsequently evaluated for their antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus .

Antimicrobial Properties

Research has demonstrated that TFPA derivatives possess notable antimicrobial activity. In vitro studies indicated that certain derivatives showed pronounced effects against E. coli and S. aureus, with specific compounds exhibiting significant anti-inflammatory properties . The most effective compound identified was the 2-hydroxyphenylamide derivative, which displayed the highest antimicrobial efficacy among the tested series.

Antiangiogenic Activity

TFPA has also been evaluated for its antiangiogenic properties. A study utilized a rat aortic ring assay to assess the compound's ability to inhibit angiogenesis—a critical process in tumor growth and metastasis. The results indicated that TFPA derivatives effectively reduced microvessel outgrowth, suggesting potential applications in cancer therapy .

Toxicological Studies

Toxicological assessments have revealed important safety profiles for TFPA and its derivatives. In studies involving animal models, exposure to TFPA did not significantly affect survival rates or body weight gain but did lead to some histopathological changes in organs such as the liver and lungs . Notably, while acute toxicity was minimal, chronic exposure raised concerns about potential long-term effects.

Case Studies

-

Case Study on Antimicrobial Activity :

- Objective : Evaluate the antibacterial efficacy of TFPA derivatives.

- Method : Serial dilution technique against E. coli and S. aureus.

- Results : 2-hydroxyphenylamide derivative exhibited the highest antimicrobial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.

-

Case Study on Antiangiogenic Activity :

- Objective : Assess the antiangiogenic potential of TFPA.

- Method : Rat aortic ring assay.

- Results : Compounds derived from TFPA significantly inhibited microvessel outgrowth compared to controls, indicating promising anti-cancer properties.

Data Tables

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antiangiogenic Activity (Inhibition %) |

|---|---|---|

| 2-Hydroxyphenylamide | 32 | 65 |

| 4-Antipyrylamide | 64 | 50 |

| Unsubstituted this compound | 128 | 30 |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing tetrafluorophthalic anhydride (TFPA), and what analytical methods validate its purity?

TFPA is commonly synthesized via fluorination of tetrachlorophthalic anhydride through sequential amidation, fluorination, and hydrolysis steps . Alternative routes involve direct condensation with amines (e.g., cyclohexylamine) in glacial acetic acid to form imide derivatives . Purity is validated using HPLC, ESI-MS, and H/C NMR spectroscopy, with careful monitoring of byproducts like decarboxylated derivatives during purification .

Q. How does TFPA’s electron-deficient structure influence its reactivity in organic synthesis?

The electron-withdrawing fluorine substituents on TFPA enhance its electrophilicity, making it highly reactive in nucleophilic acyl substitutions. This property is exploited in forming phthalimides (e.g., with barbituric acids) and peracid intermediates for epoxidation reactions. The increased acidity of its carboxylic acid derivatives also promotes hydrogen bonding, critical for stereoselective transformations .

Q. What are the standard protocols for characterizing TFPA-derived compounds?

Key methods include:

- Spectroscopy : H/C NMR to confirm substitution patterns and regioselectivity .

- Chromatography : HPLC for purity assessment and separation of side products (e.g., decarboxylated byproducts) .

- Mass spectrometry : ESI-MS to verify molecular weights of intermediates like biarsenical probes or fluorinated rhodamines .

Advanced Research Questions

Q. How can researchers mitigate undesired side reactions (e.g., decarboxylation) during TFPA-based syntheses?

Decarboxylation is a common issue during purification of TFPA-derived amides. Strategies include:

- Low-temperature workups to minimize thermal degradation .

- Solvent optimization : Using aprotic solvents (e.g., DMF) instead of acetic acid for condensation reactions reduces acetylated byproducts .

- Catalyst control : Triethylamine suppresses acid-catalyzed side reactions in imide formation .

Q. Why does TFPA outperform other anhydrides (e.g., TFAA) in diastereoselective epoxidation?

TFPA’s peracid intermediate (generated with HO) exhibits strong hydrogen-bonding capability due to its fluorinated aromatic ring, which stabilizes transition states and enhances diastereoselectivity (>95:5 dr in THF). In contrast, TFAA lacks this structural feature, leading to poor selectivity .

Q. What computational tools aid in predicting the reactivity of TFPA in novel reactions?

Density functional theory (DFT) calculations model TFPA’s electronic structure and transition states, particularly in reactions involving fluorinated benzynes. These studies rationalize regioselectivity in photolytic decomposition pathways (e.g., CO/CO elimination) and guide experimental design .

Q. How does TFPA enable the synthesis of red-shifted fluorescent dyes for imaging applications?

TFPA’s electron-deficient aromatic system extends the conjugation of rhodamine dyes, shifting absorption/emission maxima to ~630/655 nm. This is achieved by substituting phthalic anhydride with TFPA in dye synthesis, enhancing applications in super-resolution microscopy .

Q. Methodological Considerations

Q. What solvent systems optimize TFPA’s reactivity in catalytic applications?

- Epoxidation : THF or ethers enhance diastereoselectivity due to polarity and hydrogen-bonding effects .

- Polymer synthesis : Dichloromethane or DMSO facilitates imidization reactions for fluorinated microporous polymers .

Q. What are the stability and storage requirements for TFPA and its derivatives?

TFPA is hygroscopic and requires anhydrous storage (desiccated, under inert gas). Derivatives like biarsenical probes are light-sensitive and stored at –20°C in DMSO to prevent oxidation .

Q. Addressing Data Contradictions

Q. Why do solvent choices (neon vs. argon) lead to divergent photolysis outcomes for TFPA?

Photolysis of TFPA in neon at 3 K yields perfluorinated benzynes via clean CO/CO elimination, while argon matrices at 10 K show no reaction. Neon’s lower polarizability stabilizes reactive intermediates, enabling characterization of transient species like 1,2-didehydrotetrafluorobenzene .

Properties

IUPAC Name |

4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDDKZDZTHIIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215504 | |

| Record name | Tetrafluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-12-0 | |

| Record name | Tetrafluorophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrafluorophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.